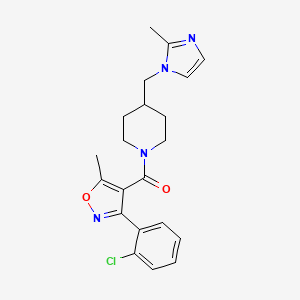

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN4O2 and its molecular weight is 398.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O2 with a molecular weight of 443.0 g/mol . The structure includes a chlorophenyl group, an isoxazole ring, and a piperidine moiety, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H23ClN4O2 |

| Molecular Weight | 443.0 g/mol |

| CAS Number | 1105223-30-0 |

Antibacterial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antibacterial properties. For instance, synthesized derivatives of isoxazole and piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

One of the notable biological activities of this compound involves its potential as an enzyme inhibitor. Research has demonstrated that related compounds can act as inhibitors of acetylcholinesterase (AChE) and urease. For example, certain derivatives displayed strong inhibitory activity against urease, with IC50 values ranging from 1.13 µM to 6.28 µM , significantly lower than that of standard inhibitors .

Case Studies

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of similar compounds found that they exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the isoxazole ring could enhance antibacterial potency.

- Enzyme Inhibition Studies : Another investigation focused on the urease inhibition properties of related compounds revealed that specific structural modifications led to improved inhibitory effects. The study highlighted the importance of the piperidine moiety in enhancing biological activity.

The proposed mechanisms for the observed biological activities include:

- Antibacterial Action : Disruption of bacterial cell wall synthesis or function.

- Enzyme Inhibition : Competitive inhibition at the active site of enzymes like AChE and urease, leading to reduced substrate conversion.

Summary of Key Findings

| Study Focus | Key Findings |

|---|---|

| Antibacterial Activity | Moderate to strong activity against key strains |

| AChE Inhibition | IC50 values between 1.13 µM - 6.28 µM |

| Urease Inhibition | Strong inhibitory effects observed |

Conclusion from Research

The compound exhibits promising biological activities, particularly in antibacterial and enzyme inhibition contexts. Further research through in vivo studies is warranted to explore its therapeutic potential fully.

Future Directions

Future research should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Clinical Trials : If promising results are obtained, progressing towards clinical trials for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and what critical reaction parameters influence yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the isoxazole ring via cyclization of chlorophenyl-substituted precursors with nitrile oxides or via 1,3-dipolar cycloaddition .

- Step 2 : Functionalization of the piperidine ring with a 2-methylimidazole group using reductive amination or nucleophilic substitution under inert atmospheres .

- Step 3 : Final coupling via a methanone bridge, often employing carbodiimide-based coupling agents (e.g., DCC) in anhydrous solvents like dichloromethane .

- Critical Parameters :

- Temperature control (e.g., 0–5°C for imidazole alkylation to avoid side reactions) .

- Solvent selection (e.g., THF for improved solubility of intermediates) .

- Catalysts (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are most reliable for characterizing this compound and ensuring purity?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the isoxazole and imidazole substituents. Deuterated DMSO or CDCl₃ are preferred solvents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .

- Purity Challenges : Monitor for byproducts like unreacted imidazole intermediates using TLC (toluene:ethyl acetate, 3:1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of its substituents?

- Methodology :

- Analog Synthesis : Systematically modify substituents (e.g., replace 2-chlorophenyl with fluorophenyl or adjust imidazole methylation) .

- Biological Screening : Test analogs against target enzymes (e.g., kinases) or in cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to hypothetical targets like PI3K or CYP450 isoforms .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Approach :

- Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays) to identify variability sources .

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomer contamination .

Q. How can computational tools predict the compound’s metabolic pathways and reactive intermediates?

- Workflow :

- Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify likely oxidation sites (e.g., piperidine ring or imidazole methyl group) .

- Reactivity Analysis : Density Functional Theory (DFT) calculations to assess susceptibility to hydrolysis or glutathione adduct formation .

- Validation : Cross-reference predictions with LC-MS/MS data from hepatocyte incubation studies .

Q. Experimental Design & Data Analysis

Q. What in vitro assays are suitable for validating target engagement and mechanism of action?

- Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with Michaelis-Menten kinetics analysis .

- Cellular Uptake : Radiolabeled compound tracking (³H or ¹⁴C) in cell lines, coupled with competitive inhibition studies .

- Protein Binding : Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd) to purified targets .

Q. How can stability studies under varying pH and temperature conditions inform formulation development?

- Protocol :

- Forced Degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via HPLC-MS .

- Thermal Stability : Thermogravimetric Analysis (TGA) to determine decomposition thresholds (>150°C suggests room-temperature stability) .

- Key Findings : Acidic conditions may hydrolyze the methanone bridge, requiring enteric coating for oral delivery .

Propiedades

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2/c1-14-19(20(24-28-14)17-5-3-4-6-18(17)22)21(27)25-10-7-16(8-11-25)13-26-12-9-23-15(26)2/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPDMTHWBSDCFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CN4C=CN=C4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.